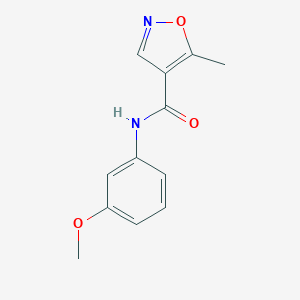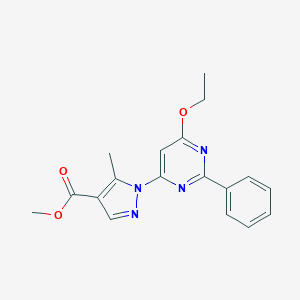
1-Naphthyl 2,6-dichloro-5-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthyl 2,6-dichloro-5-fluoronicotinate (NDNF) is a chemical compound that is widely used in scientific research. It is a derivative of nicotinic acid, which is a vitamin B3 analog. NDNF has been shown to have several biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-Naphthyl 2,6-dichloro-5-fluoronicotinate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-Naphthyl 2,6-dichloro-5-fluoronicotinate has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
1-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 1-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-Naphthyl 2,6-dichloro-5-fluoronicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its biological activities are well-documented. However, one limitation of 1-Naphthyl 2,6-dichloro-5-fluoronicotinate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-Naphthyl 2,6-dichloro-5-fluoronicotinate. One area of research is the development of 1-Naphthyl 2,6-dichloro-5-fluoronicotinate-based therapies for inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-Naphthyl 2,6-dichloro-5-fluoronicotinate. This can help to identify new targets for drug development and improve our understanding of the biological activities of 1-Naphthyl 2,6-dichloro-5-fluoronicotinate. Finally, more research is needed to explore the potential of 1-Naphthyl 2,6-dichloro-5-fluoronicotinate in other areas, such as antiviral therapy.
Méthodes De Synthèse
1-Naphthyl 2,6-dichloro-5-fluoronicotinate can be synthesized using a multi-step process that involves the reaction of 1-naphthol with 2,6-dichloronicotinic acid, followed by the addition of fluorine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1-Naphthyl 2,6-dichloro-5-fluoronicotinate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
1-Naphthyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Formule moléculaire |
C16H8Cl2FNO2 |
Poids moléculaire |
336.1 g/mol |
Nom IUPAC |
naphthalen-1-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H8Cl2FNO2/c17-14-11(8-12(19)15(18)20-14)16(21)22-13-7-3-5-9-4-1-2-6-10(9)13/h1-8H |
Clé InChI |
QNHBCMMOUXKWCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)


![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)
![3-Ethyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287476.png)